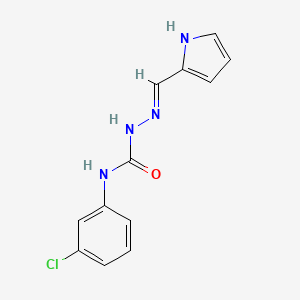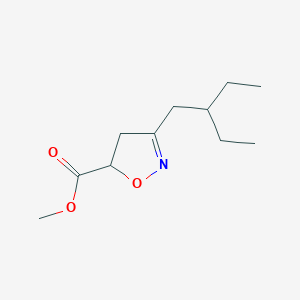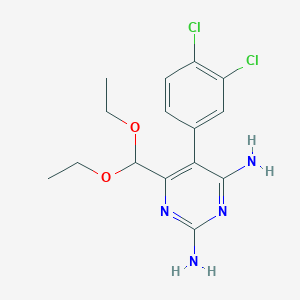
Semicarbazide, 4-(m-chlorophenyl)-1-(2-pyrrolylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide is an organic compound that features a pyrrole ring and a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the condensation of 2-formylpyrrole with N-(3-chlorophenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide: Lacks the chlorine substituent on the phenyl ring.
2-((1H-Pyrrol-2-yl)methylene)-N-(4-chlorophenyl)hydrazinecarboxamide: Has the chlorine substituent at the para position instead of the meta position.
Uniqueness
2-((1H-Pyrrol-2-yl)methylene)-N-(3-chlorophenyl)hydrazinecarboxamide is unique due to the presence of the chlorine substituent at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
119033-98-6 |
|---|---|
Formule moléculaire |
C12H11ClN4O |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H11ClN4O/c13-9-3-1-4-10(7-9)16-12(18)17-15-8-11-5-2-6-14-11/h1-8,14H,(H2,16,17,18)/b15-8+ |
Clé InChI |
FVBKWVPOKGRVAO-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CN2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12912522.png)


![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)




![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)
![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)

![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)

